![molecular formula C14H15ClN4O2S B2576565 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1251600-00-6](/img/structure/B2576565.png)
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for the past few decades. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. AG490 has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a critical role in the regulation of cell growth and survival.
科学的研究の応用
Pharmacological Efficacy and Selectivity
Pramipexole, an amino-benzathiazole derivative, demonstrates selective and high affinity binding to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors. It differs from ergot dopamine receptor agonists in its selectivity for dopamine receptors and its preferential affinity for the dopamine D3 receptor subtype. This pharmacological action suggests its potential for treating Parkinson's disease and highlights the importance of receptor selectivity and affinity in therapeutic applications (Piercey et al., 1996).
Metabolism and Excretion
Studies on the metabolism and excretion of compounds such as methylisothiazolinone (MI) and chloromethylisothiazolinone (MCI) in humans after oral dosage reveal insights into the metabolic pathways, including the production of mercapturic acid metabolites. This research underscores the complexity of human metabolism in processing chemical compounds and the significance of identifying specific metabolites for understanding exposure and potential toxicological effects (Schettgen et al., 2021).
Therapeutic Applications and Safety
The evaluation of new compounds for therapeutic applications involves assessing their efficacy, safety, and tolerability. For instance, the study of pramipexole in advanced Parkinson's disease as a novel dopamine agonist showcases the process of clinical evaluation for potential therapeutic agents. It highlights the importance of improving motor function, reducing disability, and assessing adverse effects to determine the compound's clinical utility (Lieberman et al., 1997).
作用機序
Target of Action
The primary target of the compound 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound interacts with PKB in an ATP-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity . This inhibition leads to a decrease in the signaling through PKB, which can have various effects depending on the cellular context .
Biochemical Pathways
The inhibition of PKB by this compound affects several downstream pathways. PKB is known to phosphorylate a variety of substrates, leading to the promotion of cell proliferation and survival . Therefore, the inhibition of PKB can lead to a decrease in these processes .
Pharmacokinetics
The compound this compound has been identified as a potent and orally bioavailable inhibitor of PKB . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of PKB by this compound can lead to a variety of molecular and cellular effects. For example, it can lead to a decrease in cell proliferation and survival, which can be beneficial in the context of diseases such as cancer where these processes are often dysregulated .
特性
IUPAC Name |
4-amino-5-N-[(4-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-3-5-9(15)6-4-8/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBRDGNHFMVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。